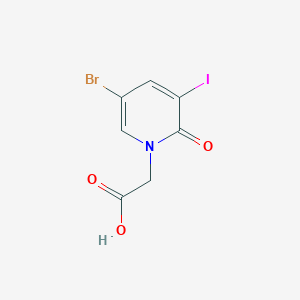
1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using phenol derivatives.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction involving appropriate reagents.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can influence the compound’s solubility and reactivity. Specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyphenylboronic acid: Shares the hydroxyphenyl group but differs in the presence of a boronic acid group instead of a cyclobutane ring.
m-Hydroxyhippuric acid: Contains a hydroxyphenyl group and a carboxylic acid group but lacks the cyclobutane ring.
Uniqueness
1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of the cyclobutane ring, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
1-(3-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,12H,5-6H2,(H,14,15) |
InChI-Schlüssel |
WRTMGIGVDBAHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C2=CC(=CC=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)
amine hydrochloride](/img/structure/B13584451.png)
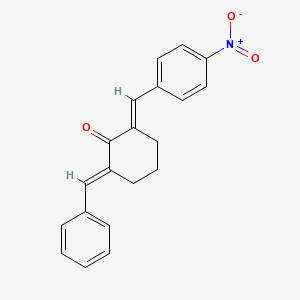
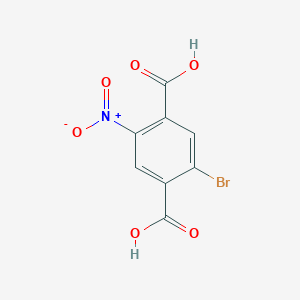


![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)

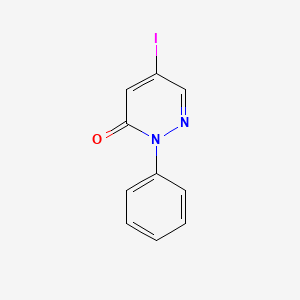
![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
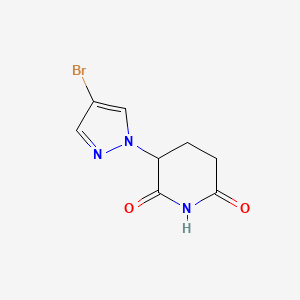
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
